molecular formula C21H21N5OS B4991497 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine

2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine

Cat. No.: B4991497
M. Wt: 391.5 g/mol
InChI Key: MDNZGLZYQLYHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine is a complex organic compound that features a naphthalene ring, a dihydropyridine ring, and a morpholine moiety

Preparation Methods

The synthesis of 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of appropriate aldehydes, amines, and nitriles under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the dihydropyridine-naphthalene intermediate.

    Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the target compound.

Chemical Reactions Analysis

2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives and naphthalene-containing molecules. Compared to these, 2-Amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine is unique due to the presence of both the naphthalene and morpholine moieties, which confer distinct chemical and biological properties. Some similar compounds are:

    2-Amino-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the sulfanyl and morpholine groups.

    4-(Naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the amino and sulfanyl groups.

    2-Amino-4-(morpholin-4-yl)-1,4-dihydropyridine-3,5-dicarbonitrile: Lacks the naphthalene and sulfanyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-naphthalen-1-yl-6-sulfanyl-1,4-dihydropyridine-3,5-dicarbonitrile;morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S.C4H9NO/c18-8-13-15(14(9-19)17(22)21-16(13)20)12-7-3-5-10-4-1-2-6-11(10)12;1-3-6-4-2-5-1/h1-7,15,21-22H,20H2;5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNZGLZYQLYHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.C1=CC=C2C(=C1)C=CC=C2C3C(=C(NC(=C3C#N)S)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.